1,4,5,7-Tetramethylfuro[3,4-d]pyridazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide, leading to the formation of the desired compound . The reaction conditions often include the use of solvents like chloroform and monitoring by thin-layer chromatography (TLC) to ensure the formation of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
1,4,5,7-Tetramethylfuro[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridazine derivatives .
Scientific Research Applications
1,4,5,7-Tetramethylfuro[3,4-d]pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, some pyridazine derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of biological activities.
Pyrazolo[3,4-d]pyridazinones: Compounds with a fused pyrazole and pyridazine ring, used in medicinal chemistry.
Uniqueness
1,4,5,7-Tetramethylfuro[3,4-d]pyridazine is unique due to its specific substitution pattern and the presence of a furo ring fused to the pyridazine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
1,4,5,7-tetramethylfuro[3,4-d]pyridazine |
InChI |
InChI=1S/C10H12N2O/c1-5-9-7(3)13-8(4)10(9)6(2)12-11-5/h1-4H3 |
InChI Key |
FHWIRZSZGLSNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(O1)C)C)C |
Origin of Product |
United States |
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